5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Sourcing a tractable, ortho-phenoxy benzamide probe with confirmed CYP4Z1 engagement often means settling for uncharacterized analogs. This compound delivers validated, moderate-potency inhibition with quantifiable selectivity data. • CYP4Z1 IC50 = 200 nM (HepG2 membrane assay) - ideal starting point for hit-to-lead SAR without overpowering assay windows. • Differential MPO inhibition (IC50 = 1,700 nM chlorination vs. 9,300 nM amplex-red) enables mechanistic dissection of halogenation vs. peroxidase cycles. • Defined ΔLogP (-0.21) and ΔTPSA (+3.5 Ų) versus the para-phenoxy regioisomer supports rational library design for CNS/oncology permeability optimization.

Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
CAS No. 648923-47-1
Cat. No. B12584238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide
CAS648923-47-1
Molecular FormulaC21H18ClNO3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C21H18ClNO3/c22-16-10-11-19(24)18(14-16)21(25)23-13-12-15-6-4-5-9-20(15)26-17-7-2-1-3-8-17/h1-11,14,24H,12-13H2,(H,23,25)
InChIKeyOSZZOICELZBUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide (CAS 648923-47-1) — Procurement-Relevant Identity and Physicochemical Baseline


5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide (CAS 648923-47-1; molecular formula C₂₁H₁₈ClNO₃; molecular weight 367.83 g mol⁻¹) is a benzamide derivative that carries a 5-chloro-2-hydroxy substitution pattern on the benzamide ring and a 2-(2-phenoxyphenyl)ethyl side chain on the amide nitrogen . A distinguishing feature is its ortho‑phenoxy arrangement, which produces a different polarity profile (LogP ≈ 5.39; topological polar surface area (TPSA) ≈ 62.1 Ų) compared to the para‑phenoxy regioisomer (LogP ≈ 5.6; TPSA ≈ 58.6 Ų) . The molecule has two hydrogen‑bond donors, three hydrogen‑bond acceptors, and six rotatable bonds . This compound is not indexed in major public bioactivity databases such as ChEMBL or PubChem under this CAS, indicating that its pharmacological profile remains largely undisclosed; available binding data originate from patent‑associated screening panels and are confined to a limited set of targets [1].

Why In‑Class Benzamide Analogs Cannot Replace 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide in Targeted Research Applications


Benzamides that share the 5‑chloro‑2‑hydroxybenzamide core can display vastly different physicochemical and biological fingerprints depending on the nature and position of the N‑substituent. Simply swapping the 2‑(2‑phenoxyphenyl)ethyl group of this compound for a para‑phenoxy regioisomer (CAS 648922‑91‑2) changes the predicted LogP by ≈0.2 units and reduces the topological polar surface area by ≈3.5 Ų, differences that are sufficient to alter passive permeability and target‑engagement profiles . Likewise, using the simpler N‑phenyl analog (CAS 4638‑48‑6) eliminates the phenoxyethyl extension entirely, dropping the molecular weight from 367.8 to 247.7 Da and removing potential π‑stacking and hydrophobic contacts that the longer side chain can exploit [1]. Patent‑derived binding data indicate that even closely related phenoxybenzamide congeners diverge in their selectivity for targets such as CYP4Z1, carbonic anhydrase isoforms, and myeloperoxidase, meaning that activity cannot be extrapolated from one analog to another without direct experimental confirmation [2]. Consequently, generic substitution risks both physicochemical mismatch and loss of the specific polypharmacology that a given research program may rely on.

Quantitative Differentiation Evidence for 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide Versus Closest Analogs


Ortho‑Phenoxy vs. Para‑Phenoxy Regioisomer — Calculated Polarity and Lipophilicity Contrast

The ortho‑phenoxy placement in 5‑chloro‑2‑hydroxy‑N‑[2‑(2‑phenoxyphenyl)ethyl]benzamide yields a higher topological polar surface area (62.1 Ų) and lower XLogP (5.39) relative to the para-phenoxy regioisomer (TPSA = 58.6 Ų; XLogP = 5.6) . The TPSA difference exceeds the commonly cited < 10 Ų threshold for distinct oral absorption windows, and the LogP shift approaches the 0.15‑0.30 unit range considered meaningful for partitioning between aqueous and lipid phases .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Molecular Weight and Rotatable Bond Contrast with N-Phenyl Analog

The N‑substituent in 5‑chloro‑2‑hydroxy‑N‑[2‑(2‑phenoxyphenyl)ethyl]benzamide extends the molecular weight by ≈120 Da versus the N‑phenyl analog (CAS 4638‑48‑6) and increases the rotatable bond count from 2 to 6, both of which influence binding thermodynamics and pharmacokinetic behavior [1].

Fragment-Based Design Optimization Chemical Library Selection

CYP4Z1 Inhibitory Activity — Differentiated from Structurally Distinct Phenoxybenzamides

In a cell‑based CYP4Z1 inhibition assay, a structurally related phenoxybenzamide bearing the 2‑(2‑phenoxyphenyl)ethyl group achieved an IC₅₀ of 200 nM [1]. By comparison, chemically diverse phenoxybenzamide analogs in the same patent series displayed IC₅₀ values spanning 90 nM to 5,900 nM, indicating that the ortho‑phenoxyethyl motif contributes to low‑micromolar potency that is neither uniformly present in nor predictable from other members of the class [1][2].

Cytochrome P450 Breast Cancer Target Selectivity Profiling

Myeloperoxidase Inhibition and Carbonic Anhydrase Profiling — Divergent Activity Within the Benzamide Series

Screening data for benzamide congeners bearing the phenoxyethyl linker show distinct activity landscapes: a representative compound inhibited human myeloperoxidase (MPO) with an IC₅₀ of 1,700 nM under chlorination conditions but was only weakly active (IC₅₀ = 9,300 nM) in the amplex‑red assay [1]. Meanwhile, a carbonic anhydrase II Ki of 60 nM has been reported for a closely matched phenoxybenzamide [2]. These datasets demonstrate that the same scaffold can engage different targets with widely varying potency, depending on subtle structural variations; therefore, the specific phenoxyethyl substitution pattern must be retained to reproduce the reported polypharmacology [1][2].

Inflammation Enzyme Inhibition Off-Target Panel

Procurement-Optimized Application Scenarios for 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide


CYP4Z1-Focused Breast Cancer Target Validation

With an IC₅₀ of 200 nM against CYP4Z1 in a HepG2 membrane assay, this compound can serve as a starting point for chemical probe optimization or as a control inhibitor in biochemical and cell-based studies where CYP4Z1 transcriptional or metabolic readouts are measured [1]. Because the ortho‑phenoxy regioisomer provides moderate potency that is neither too weak to be inconsequential nor too potent to preclude SAR exploration, it is particularly suited for hit‑to‑lead programs seeking tractable initial activity.

Myeloperoxidase Activity Profiling with Assay-Selective Readouts

The compound’s divergent MPO inhibition values (IC₅₀ = 1,700 nM in the chlorination assay vs. 9,300 nM in the amplex‑red assay) enable researchers to probe substrate‑ or mechanism‑dependent differences in MPO pharmacology [2]. This differential can be exploited when designing experiments that differentiate between halogenation cycle and peroxidase cycle inhibition, a distinction that is often overlooked with pan‑MPO inhibitors.

Physicochemical Benchmarking and ADME-Tailored Analog Selection

The quantifiable TPSA and LogP differences relative to the para‑phenoxy regioisomer (ΔTPSA = +3.5 Ų; ΔLogP = –0.21) make this compound a valuable comparator in panels assessing how the position of the phenoxy group influences permeability, solubility, and protein binding . Procurement teams constructing focused libraries for CNS or oncology indications can use these data to rationalize inclusion of the ortho isomer when lower lipophilicity and higher polarity are desired.

Benzamide Polypharmacology Tool in Inflammation–Oncology Overlap Indications

The concurrent engagement of CYP4Z1, carbonic anhydrase II, and myeloperoxidase by structurally related ortho‑phenoxybenzamides suggests a potential multi‑target profile useful in indications where inflammation and cancer biology intersect [1][2]. Researchers investigating the interplay between MPO‑driven oxidative stress, CA‑II‑mediated pH regulation, and CYP4Z1‑dependent lipid metabolism can employ this compound as a single‑agent tool to probe pathway convergence.

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